molecular formula C18H13ClO5 B2969512 (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one CAS No. 929489-42-9

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2969512
CAS No.: 929489-42-9
M. Wt: 344.75
InChI Key: CFXBQCCOUMSYPP-SOFYXZRVSA-N
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Description

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one is a synthetic chemical scaffold designed for early-stage drug discovery and pharmacological research. This compound features a benzofuran-3-one core fused with a chloro-substituted 1,3-benzodioxin moiety, a structure known to be of significant interest in medicinal chemistry. Heterocyclic compounds containing nitrogen and oxygen atoms, such as the scaffolds within this molecule, represent fundamental units in a vast array of marketed drugs and are known for a wide spectrum of biological activities . Specifically, the quinolinone and benzofuran structural analogs are pivotal building blocks in the development of pharmacologically active compounds, with documented research into their potential as antitumor, antibacterial, and anti-inflammatory agents . Furthermore, benzodioxole-containing analogs have been identified in research focused on novel therapeutics, such as small-molecule activators of the cardiac calcium pump SERCA2a, a promising target for heart failure treatment . This reagent serves as a key intermediate for researchers exploring structure-activity relationships (SAR) in the development of novel enzyme inhibitors or receptor modulators. It is provided exclusively for use in non-medical, industrial applications or scientific research by qualified investigators.

Properties

IUPAC Name

(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClO5/c1-21-13-2-3-14-15(7-13)24-16(17(14)20)6-10-4-12(19)5-11-8-22-9-23-18(10)11/h2-7H,8-9H2,1H3/b16-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFXBQCCOUMSYPP-SOFYXZRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one, with the CAS number 929489-42-9, is a synthetic organic compound characterized by a complex structure that includes a benzofuran core and a chloro-substituted benzo[d][1,3]dioxin moiety. This compound has garnered interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClO5C_{18}H_{13}ClO_{5} with a molecular weight of 344.7 g/mol. Its structural features may contribute to its biological activity, particularly in inhibiting tumor growth and affecting cellular pathways involved in cancer progression.

PropertyValue
CAS Number929489-42-9
Molecular FormulaC₁₈H₁₃ClO₅
Molecular Weight344.7 g/mol

Research indicates that compounds with similar structural motifs often exhibit tubulin polymerization inhibition . This mechanism is crucial for disrupting the mitotic spindle formation in cancer cells, leading to cell cycle arrest and apoptosis. The presence of the methoxy group and the chloro-substituent in this compound may enhance its interaction with tubulin or other cellular targets.

Antiproliferative Effects

Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has been tested on MCF-7 breast cancer cells, demonstrating a capacity to inhibit cell proliferation effectively.

Selectivity Towards Cancer Cells

The compound's selectivity towards activated endothelial cells over quiescent cells suggests potential applications in targeting tumor vasculature. This selectivity is essential for minimizing side effects on normal tissues while maximizing therapeutic efficacy against tumors.

Case Studies and Research Findings

  • Study on Tubulin Polymerization :
    A study evaluating several compounds structurally related to this compound found that those exhibiting strong tubulin binding also showed marked antiproliferative effects against cancer cells. The structure–activity relationship (SAR) analysis revealed that modifications to the B-ring significantly influenced biological activity .
  • In Vivo Studies :
    In vivo experiments using animal models have demonstrated that compounds similar to this one can disrupt tumor vasculature and inhibit tumor growth effectively. These studies highlight the potential of this compound as a dual-action agent targeting both proliferative cancer cells and their supporting vasculature .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous benzofuran-3(2H)-one derivatives differ in substituents on the benzofuranone core, the benzodioxin moiety, or the methylene-linked aromatic systems. Key comparisons are outlined below:

Table 1: Structural and Physicochemical Comparisons

Compound Name & Identifier Molecular Formula Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (¹H NMR)
Target Compound: (Z)-2-((6-Chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one C₂₄H₁₆Cl₂O₅ 6-methoxy, 6-chloro-benzodioxin 455.287 Not reported Not reported Not available in evidence
(2Z)-2-[(6-Chloro-4H-benzodioxin-8-yl)methylene]-6-[(3-chlorobenzyl)oxy]benzofuran-3(2H)-one C₂₄H₁₆Cl₂O₅ 3-chlorobenzyloxy, 6-chloro-benzodioxin 455.287 Not reported Not reported Not available in evidence
(2Z)-2-[(6-Chloro-4H-benzodioxin-8-yl)methylene]-6-[(2-chlorobenzyl)oxy]benzofuran-3(2H)-one C₂₄H₁₆Cl₂O₅ 2-chlorobenzyloxy, 6-chloro-benzodioxin 455.287 Not reported Not reported Not available in evidence
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one C₁₇H₁₂O₆ 6-hydroxy, 3-hydroxy-4-methoxybenzylidene 312.28 254.9–255.5 86.2 δ 11.14 (s, 1H, OH), 7.61 (d, J = 8.4 Hz, 1H), 6.67 (s, 1H)
(2Z)-6-[(2,6-Dichlorobenzyl)oxy]-2-(pyridin-4-ylmethylene)benzofuran-3(2H)-one C₂₁H₁₃Cl₂NO₃ 2,6-dichlorobenzyloxy, pyridin-4-ylmethylene 410.24 153–155 58 δ 4.64 (s, 2H), 7.33–7.42 (m, 2H), 7.58 (d, J = 9 Hz, 1H)
(2Z)-2-[(6-Bromo-4H-benzodioxin-8-yl)methylene]-6-hydroxybenzofuran-3(2H)-one C₁₈H₁₀BrO₅ 6-hydroxy, 6-bromo-benzodioxin 395.18 Not reported Not reported Not available in evidence

Key Findings

Substituent Position Effects :

  • The 3-chlorobenzyloxy () and 2-chlorobenzyloxy () isomers share the same molecular formula but differ in chlorine placement on the benzyl group. This positional variance may alter steric hindrance and electronic effects, impacting receptor binding or metabolic pathways .
  • The 6-methoxy group in the target compound increases lipophilicity compared to the 6-hydroxy analog (), which has a higher melting point (255°C vs. ~153–155°C for dichlorobenzyloxy derivatives) due to hydrogen bonding .

Halogen Substitution: Replacing chlorine with bromine () increases molecular weight (395.18 vs.

Aromatic System Variations :

  • The pyridin-4-ylmethylene substituent () introduces nitrogen-based polarity, contrasting with the purely aromatic systems in other compounds. This may improve solubility but reduce membrane permeability .

Synthetic Yields :

  • The 86.2% yield of the hydroxy-methoxy derivative () suggests superior reactivity or stability under synthesis conditions compared to dichlorobenzyloxy analogs (58% yield, ) .

Q & A

Q. Q: What synthetic strategies are recommended for preparing (Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-methoxybenzofuran-3(2H)-one, and how can reaction conditions be optimized for higher yields?

A:

  • Synthetic Routes : Utilize [3,3]-sigmatropic rearrangement strategies with NaH/THF systems to construct the benzofuran core (as demonstrated in analogous benzofuran derivatives) .
  • Optimization : Vary catalysts (e.g., NaH vs. KOtBu), solvent polarity (THF vs. DMF), and reaction temperatures (0°C to reflux) to stabilize intermediates and minimize side reactions .
  • Characterization : Confirm stereochemistry (Z-configuration) via NOESY NMR and monitor reaction progress using LC-MS to detect intermediates like 3,5-bis(benzyloxy)phenol derivatives .

Advanced Mechanistic Insights

Q. Q: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound’s stereoisomers?

A:

  • Multi-Technique Validation : Combine NOESY/ROESY NMR to assess spatial proximity of substituents and single-crystal X-ray diffraction for absolute configuration determination .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to simulate NMR chemical shifts and compare with experimental data, resolving ambiguities in diastereomer assignments .

Environmental Fate and Toxicity

Q. Q: What methodological framework should guide studies on the environmental persistence or bioaccumulation of this compound?

A:

  • Experimental Design : Follow ISO guidelines for abiotic degradation (hydrolysis, photolysis) and biotic transformation assays using microbial consortia .
  • Analytical Tools : Employ LC-HRMS to track degradation products and QSAR models to predict bioaccumulation potential based on logP and solubility data .

Theoretical Frameworks for Biological Activity

Q. Q: How can researchers link this compound’s structure to its potential biological activity (e.g., enzyme inhibition) using computational approaches?

A:

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450), focusing on the methoxy and chloro substituents’ electronic effects .
  • Pharmacophore Mapping : Identify key hydrogen-bond acceptors (e.g., benzodioxin oxygen) and hydrophobic regions (methylene group) to rationalize activity trends .

Data Reproducibility Challenges

Q. Q: What steps ensure reproducibility in synthesizing and testing derivatives of this compound across labs?

A:

  • Standardized Protocols : Document exact stoichiometry, purification methods (e.g., column chromatography gradients), and spectroscopic parameters (NMR solvent, frequency) .
  • Collaborative Validation : Share raw data (e.g., crystallographic .cif files, NMR FIDs) via platforms like Zenodo to enable cross-lab verification .

Advanced Analytical Techniques

Q. Q: Which hyphenated techniques are most effective for quantifying trace impurities in synthesized batches?

A:

  • LC-MS/MS : Use MRM mode to detect chlorinated byproducts (e.g., 6-chloro-8-methyl-4H-3,1-benzoxazine derivatives) at ppm levels .
  • GC-ECD : Quantify residual solvents (e.g., THF, DMF) with electron capture detection, ensuring compliance with ICH Q3C guidelines .

Integrating Multidisciplinary Data

Q. Q: How can researchers reconcile conflicting data from synthetic chemistry, toxicology, and computational modeling?

A:

  • Meta-Analysis : Apply Bayesian statistics to weigh evidence from disparate datasets (e.g., synthetic yields vs. IC50 values) .
  • Sensitivity Analysis : Test computational models against outliers (e.g., anomalous bioactivity in a derivative) to refine predictive algorithms .

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